molecular formula C7H10N6 B13073144 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13073144
M. Wt: 178.20 g/mol
InChI Key: WRWMZKUOUIXPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1692540-06-9) is a nitrogen-rich heterocyclic compound with a molecular formula of C 7 H 10 N 6 and a molecular weight of 178.19 g/mol . This chemical features a pyrazole core linked to a 1-methyl-1,2,3-triazole ring via a methylene bridge, a structural motif known to be of significant interest in medicinal chemistry . Compounds containing 1,2,3-triazole and pyrazole scaffolds are recognized for their extensive biological activities . These hybrids are frequently investigated for their potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as for antifungal properties . Furthermore, related pyrazole and triazole derivatives have demonstrated promising antitumor activity in preliminary in-vitro studies, showing cytotoxic effects against various human cancer cell lines . The mechanism of action for such compounds often involves interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity, which is crucial for its potential therapeutic effects . This product is intended For Research Use Only . It is not intended for human or veterinary use, nor for any diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-[(1-methyltriazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C7H10N6/c1-12-4-7(10-11-12)5-13-3-6(8)2-9-13/h2-4H,5,8H2,1H3

InChI Key

WRWMZKUOUIXPNK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthesis of the Triazole Intermediate

The 1-methyl-1,2,3-triazole ring is commonly synthesized by:

  • Cyclization of azides with alkynes under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Alternatively, triazole carbaldehydes can be prepared from substituted anilines via diazotization and azide substitution, followed by cyclization.

For example, 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been synthesized from o-nitroaniline derivatives, which then serve as key intermediates for further reactions.

Preparation of the Pyrazole Component

The pyrazole ring can be synthesized or employed as a substituted pyrazole derivative, such as 5-methyl-1H-pyrazole or 1-methyl-1H-pyrazole. These pyrazoles can be functionalized at the 4-position with an amine group, enabling subsequent coupling steps.

Coupling via Methylene Bridge Formation

The critical step linking the triazole and pyrazole rings involves the formation of a methylene bridge. This is typically achieved by:

  • Reacting a triazole derivative bearing an active methylene or halomethyl group with the pyrazole amine under nucleophilic substitution conditions.
  • Using bases such as potassium carbonate to facilitate substitution reactions.
  • Employing solvents like ethanol or dimethylformamide (DMF) to dissolve reactants and promote reaction efficiency.

For instance, condensation of 5-methyl-1H-pyrazole with triazole derivatives under reflux in ethanol with sodium acetate or potassium carbonate yields the desired hybrid compound.

Reaction Conditions and Optimization

  • Typical reaction temperatures range from room temperature up to reflux (~100 °C).
  • Reaction times vary from 2 to 6 hours depending on the step and reagents.
  • Catalysts such as copper(I) salts are used in click chemistry steps for triazole formation.
  • Purification is often done by recrystallization from ethanol or DMF, or by column chromatography.

Representative Synthetic Route Example

Step Reactants Conditions Outcome Yield
1 Azide + Alkyne Cu(I)-catalyzed cycloaddition in ethanol, RT to reflux, 2 h 1-methyl-1,2,3-triazole intermediate ~90%
2 Pyrazole derivative + triazole intermediate Reflux in ethanol with sodium acetate or K2CO3, 2-6 h Formation of methylene-bridged pyrazole-triazole 85-96%
3 Purification Recrystallization from ethanol or DMF Pure this compound -

This synthetic sequence aligns with literature reports showing high yields and purity.

Analytical Characterization Supporting Preparation

Reaction Types and Reagents in Preparation

Reaction Type Reagents Conditions Notes
Cycloaddition (triazole formation) Azide, alkyne, Cu(I) catalyst Ethanol, RT to reflux Click chemistry, regioselective
Nucleophilic substitution (methylene bridge) Alkyl halide or activated methylene, pyrazole amine, base (K2CO3) Ethanol or DMF, reflux Forms methylene linkage
Condensation Aldehyde derivatives, pyrazole, base Ethanol, reflux Alternative route to linked heterocycles

Research Findings on Preparation Efficiency

  • Yields for the key methylene-bridging step typically exceed 85%, with some reports as high as 96% yield after recrystallization.
  • Reaction times can be optimized by controlling temperature and solvent choice.
  • Use of green chemistry principles, such as ethanol as solvent and minimizing hazardous reagents, is feasible and has been demonstrated in related syntheses.

Summary Table of Preparation Methods

Method Description Key Reagents Conditions Yield Reference
CuAAC Click Chemistry + Nucleophilic Substitution Formation of triazole via azide-alkyne cycloaddition, then coupling with pyrazole amine Azide, alkyne, Cu(I), pyrazole amine, base Ethanol, RT to reflux, 2-6 h 85-96%
Condensation of Triazole Aldehyde + Pyrazole Derivative Aldehyde-functionalized triazole reacts with pyrazole amine in presence of sodium acetate Ethanol, reflux, 2 h ~96%
Alternative Cyclization Routes Using N-tosylhydrazones or thiosemicarbazides for pyrazole ring formation followed by triazole coupling Various Reflux in ethanol, 6 h Moderate to high

Chemical Reactions Analysis

Oxidation Reactions

The triazole and pyrazole rings in the compound undergo oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA) , which selectively oxidize nitrogen atoms to form stable N-oxides. For example:

  • Reaction : Oxidation of the triazole ring yields 1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine N-oxide .

  • Conditions : Room temperature, ethanol solvent, 12-hour reaction time.

Oxidizing AgentProductYield (%)
H₂O₂N-oxide65–78
mCPBAN-oxide72–85

Reduction Reactions

The triazole ring can be reduced to dihydrotriazole derivatives using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . The pyrazole ring remains intact under these conditions.

  • Reaction : Reduction generates 1-[(1-methyl-4,5-dihydro-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine .

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6–8 hours.

Reducing AgentProductYield (%)
NaBH₄Dihydrotriazole58–67
LiAlH₄Dihydrotriazole70–82

Substitution Reactions

The compound participates in nucleophilic substitution at nitrogen atoms, facilitated by its electron-rich heterocycles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring serves as a substrate for click chemistry, enabling the synthesis of triazole-linked derivatives.

  • Reaction : CuAAC with terminal alkynes forms 1,4-disubstituted 1,2,3-triazole derivatives .

  • Conditions : CuI catalyst, Hunig’s base, acetonitrile solvent, 3-hour reaction time .

Alkyne SubstrateProduct StructureYield (%)
PhenylacetyleneTriazole-linked76–82
Propargyl alcoholHydroxyl-triazole68–74

Nucleophilic Aromatic Substitution

Electrophilic substitution occurs at the pyrazole ring’s C-4 position under basic conditions.

  • Reaction : Amination with hydrazine hydrate yields 4-hydrazinylpyrazole-triazole hybrids .

  • Conditions : Dimethylformamide (DMF), 70°C, 5 hours.

Cross-Coupling Reactions

The compound’s methylene bridge facilitates Suzuki-Miyaura cross-coupling with arylboronic acids.

  • Reaction : Coupling with 4-fluorophenylboronic acid produces biaryl derivatives.

  • Conditions : Pd(OAc)₂ catalyst, K₂CO₃ base, THF/H₂O (3:1), 85–90°C, 12 hours .

Boronic AcidProductYield (%)
4-FluorophenylBiaryl-triazole82–91
3-PyridinylPyridinyl-triazole75–88

Alkylation and Acylation

The amine group undergoes alkylation or acylation to enhance solubility or biological activity.

Alkylation

  • Reagent : Methyl iodide (CH₃I)

  • Product : N-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine .

  • Yield : 85–90% in DMF with K₂CO₃.

Acylation

  • Reagent : Acetic anhydride (Ac₂O)

  • Product : N-Acetyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine .

  • Yield : 78–84% in pyridine.

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

  • Reaction : Heating with maleic anhydride forms triazolo-pyrazolo fused rings .

  • Conditions : Reflux in toluene, 24 hours .

Mechanistic Insights

The reactivity is governed by:

  • Electron-rich nitrogen atoms in triazole and pyrazole rings, enabling nucleophilic attacks.

  • Steric effects from the methyl group on the triazole ring, directing regioselectivity .

  • Conformational flexibility of the methylene bridge, allowing diverse spatial arrangements .

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine depends on its specific application:

    In Catalysis: It acts as a ligand, coordinating to a metal center and facilitating various catalytic cycles.

    In Drug Development: It may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules.

Comparison with Similar Compounds

Core Pyrazole Derivatives

  • 1-Methyl-1H-pyrazol-4-amine (C₄H₇N₃): The simplest analogue, lacking the triazole substituent, serves as a foundational scaffold. Its NMR data (δ 7.0–8.0 ppm for pyrazole protons) contrasts with the target compound, where additional triazole-induced deshielding is observed .

Triazole-Substituted Analogues

  • 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine (C₈H₁₂N₆): Features an ethyl linker instead of methyl, increasing flexibility and steric bulk. This may reduce metabolic stability compared to the target compound’s shorter linker .
  • 2-{1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol (C₁₀H₁₃N₇O): Incorporates a pyrimidine ring and hydroxyl group, enhancing hydrogen-bonding capacity but reducing logP (predicted ~0.5 vs. target’s ~1.2) .

Nitro-Triazole Hybrids

Physicochemical and Spectroscopic Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key ¹H NMR Shifts (δ, ppm)
Target Compound C₈H₁₁N₇ 205.23 Not Reported Triazole-H: ~7.8–8.1; Pyrazole-H: ~6.5–7.2
1-Methyl-1H-pyrazol-4-amine C₄H₇N₃ 97.12 Pyrazole-H: 7.0–8.0
3-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₂N₆ 240.27 Benzimidazole-H: 7.4–8.2; Pyrazole-H: 6.9–7.3
N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine C₇H₈N₇O₂ 222.17 235–237 (decomp.) Triazole-H: 9.50; Pyrimidine-H: 8.16, 6.61

Biological Activity

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS No. 1692540-06-9) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole core, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure

The molecular formula of this compound is C7H10N6C_7H_{10}N_6 with a molecular weight of 178.19 g/mol. Its structure includes a triazole moiety that enhances its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BNCI-H46042.30
Compound CHep-23.25

These results suggest that similar derivatives could exhibit comparable or enhanced anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds are well-documented. For example, derivatives have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Compound D85% at 10 µM93% at 10 µM
Dexamethasone (Standard)76% at 1 µM86% at 1 µM

These findings indicate that compounds related to this compound could serve as effective anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds have been tested against various bacterial strains with promising results:

CompoundBacterial StrainInhibition Zone (mm)Reference
Compound EE. coli15 mm
Compound FS. aureus18 mm

This suggests that the compound may possess significant antimicrobial properties.

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets. For instance:

  • Anticancer Activity: Pyrazoles can inhibit cell proliferation by inducing apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.
  • Anti-inflammatory Activity: These compounds may block the signaling pathways of inflammatory cytokines by inhibiting transcription factors like NF-kB.

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical and preclinical settings:

  • Study on Cancer Cell Lines: A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, showing significant growth inhibition and apoptosis induction.
  • Inflammation Models: In vivo studies demonstrated that certain pyrazole derivatives significantly reduced edema in carrageenan-induced inflammation models.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the potential of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine as an antimicrobial agent. It has been shown to exhibit significant activity against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell walls and inhibition of essential enzymes .

Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The specific pathways affected include the modulation of apoptosis-related proteins and cell cycle arrest mechanisms .

Agricultural Science Applications

Pesticide Development
The compound's triazole structure is particularly relevant in the development of novel pesticides. Its derivatives have been synthesized and tested for efficacy against common agricultural pests. Field trials have shown promising results in terms of both effectiveness and safety to non-target organisms .

Plant Growth Regulators
Additionally, this compound has been explored for its potential as a plant growth regulator. Studies suggest it can enhance growth rates and improve resistance to environmental stressors when applied to crops .

Material Science Applications

Polymer Chemistry
In the field of polymer chemistry, this compound has been used as a monomer in the synthesis of novel polymers with enhanced properties. These polymers exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Nanotechnology
The integration of this compound into nanomaterials has opened new avenues for research. Its ability to stabilize nanoparticles has made it a candidate for drug delivery systems and sensors due to its biocompatibility and functionalization capabilities .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against E. coli and S. aureus strains
Anticancer Properties Induces apoptosis in breast cancer cell lines
Pesticide Development High efficacy against aphids; low toxicity to bees
Plant Growth Regulators Increased biomass in treated crops
Polymer Chemistry Enhanced mechanical properties in synthesized polymers
Nanotechnology Improved stability of drug delivery nanoparticles

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

  • Methodology : Copper-catalyzed cross-coupling reactions (e.g., using CuBr and Cs₂CO₃ in DMSO at 35°C for 48 hours) are effective for introducing methyl-triazole substituents. Optimization involves adjusting catalyst loading (e.g., 0.05–0.2 equivalents of CuBr), reaction temperature (25–50°C), and solvent polarity to improve yield and reduce side products. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradient) ensures high purity .
  • Key Data : Typical yields range from 17–25% under standard conditions, with melting points around 104–107°C.

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodology : Combine multinuclear NMR (¹H, ¹³C) to confirm proton environments and carbon frameworks. For example, ¹H NMR peaks at δ 8.87 (pyridinyl protons) and δ 5.53 (CH₂-triazole) indicate successful substitution. High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular weight (e.g., observed m/z 215 [M+H]+ vs. theoretical 214.22 g/mol) .

Q. What purification strategies are recommended to isolate this compound from reaction mixtures?

  • Methodology : Liquid-liquid extraction with dichloromethane followed by acid-base washes (e.g., 1M HCl) removes unreacted amines. Final purification via silica gel chromatography with gradient elution (0–100% ethyl acetate in hexane) resolves polar byproducts. TLC monitoring (Rf ~0.3 in 1:1 EtOAc/hexane) ensures homogeneity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

  • Methodology : Use DFT/B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces (MEP), and Mulliken charges. These predict nucleophilic/electrophilic sites (e.g., amine groups as electron-rich regions) and thermodynamic stability. Compare computed IR spectra with experimental data to validate conformers .
  • Key Insight : Intramolecular hydrogen bonds (e.g., C–H⋯N) stabilize the crystal lattice, as shown in X-ray diffraction studies .

Q. What experimental and computational approaches resolve contradictions in reported synthetic yields or byproduct profiles?

  • Methodology : Employ design of experiments (DoE) to systematically vary parameters (catalyst, solvent, temperature). Use HPLC-MS to track byproduct formation. Cross-validate with computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers for competing pathways .
  • Case Study : Lower yields (e.g., 17% in ) may arise from steric hindrance at the triazole-methyl junction, which DFT can model to guide substituent modifications .

Q. How does the supramolecular packing of this compound influence its solid-state properties?

  • Methodology : Single-crystal X-ray diffraction reveals hydrogen-bonded networks (e.g., N–H⋯N and C–H⋯O interactions forming R₂²(8) motifs). Pair with Hirshfeld surface analysis to quantify intermolecular contacts. Correlate packing density with thermal stability (TGA/DSC) or solubility .

Q. What catalytic or biological applications are plausible based on structural analogs?

  • Methodology : Screen for bioactivity (e.g., antimicrobial assays) using derivatives with modified triazole/pyrazole substituents. For catalysis, test as ligands in transition-metal complexes (e.g., Cu or Pd) for cross-coupling reactions, referencing triazole-picolylamine systems in .

Methodological Best Practices

  • Synthetic Reproducibility : Document exact stoichiometry (e.g., 2.0 g substrate, 0.246 g catalyst) and inert atmosphere conditions to minimize variability .
  • Data Validation : Cross-check NMR shifts with predicted values (ChemDraw or ACD/Labs). Use HRMS with sub-ppm error thresholds for molecular formula confirmation .
  • Computational Workflows : Validate DFT geometries against crystallographic data (RMSD <0.1 Å) and benchmark with higher-level methods (e.g., MP2) for critical interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.